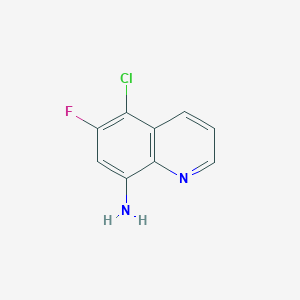

5-Chloro-6-fluoroquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZAORSUGTYRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2Cl)F)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 6 Fluoroquinolin 8 Amine

Comprehensive Retrosynthetic Analysis of the 5-Chloro-6-fluoroquinolin-8-amine Scaffold

A retrosynthetic analysis of this compound identifies several logical disconnections. The most straightforward approach involves disconnecting the substituents from the quinoline (B57606) core. The C-N bond of the 8-amino group is a primary target for disconnection, leading back to an 8-nitro or other functionalized quinoline precursor. This is a common and reliable strategy, as the reduction of a nitro group to an amine is a high-yielding transformation. acs.org

Further disconnection of the C-Cl and C-F bonds points towards a simpler quinolin-8-amine or quinolin-8-nitro precursor. However, the regioselective introduction of two different halogens onto a quinoline ring can be challenging. nih.gov Therefore, a more convergent strategy is often preferred where the substitution pattern is established on an aniline (B41778) precursor before the quinoline ring is formed.

This leads to the most strategically sound disconnection: breaking the bonds formed during the quinoline ring annulation. This approach simplifies the target molecule into a substituted aniline and a three-carbon component, which are the typical starting materials for classical quinoline syntheses like the Skraup or Doebner-Miller reactions. wikipedia.orgwikipedia.org The key precursor would thus be a 3-fluoro-4-chloro-2-nitroaniline or a related 1,2-diaminobenzene derivative, which already contains the required halogen substitution pattern.

De Novo Synthesis Pathways for the Quinoline Ring System

The formation of the quinoline ring is the cornerstone of the synthesis. Both classical and modern methods are available, each with distinct advantages and limitations.

Classical methods for quinoline synthesis have been established for over a century and are still used, particularly in large-scale preparations. researchgate.net These reactions typically involve the condensation of an aniline derivative with a three-carbon unit under acidic conditions.

Skraup Synthesis : This reaction synthesizes quinoline by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org For the target molecule, the starting material would be a 4-chloro-3-fluoroaniline (B146274). The harsh, strongly acidic, and often violent reaction conditions can be a significant drawback, and yields can be low. chemistry-online.comresearchgate.net

Doebner-Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.orgnih.gov For example, reacting 4-chloro-3-fluoroaniline with acrolein (generated in situ from glycerol or used directly) under acidic conditions would be a potential route. iipseries.org This method is also known as the Skraup-Doebner-von Miller synthesis. wikipedia.org

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic catalysis. wikipedia.org It typically yields 2,4-disubstituted quinolines. iipseries.org While adaptable, it might be less direct for the specific substitution pattern of the target molecule unless a custom β-dicarbonyl component is used.

Modern synthetic methods often provide milder reaction conditions, greater functional group tolerance, and improved regioselectivity, which are crucial for complex molecules like fluoroquinolines.

Friedländer Annulation : This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com A variation uses a 2-nitroaryl aldehyde or ketone, which undergoes in situ reduction of the nitro group followed by cyclization. mdpi.comresearchgate.net This domino nitro reduction-Friedländer heterocyclization can be highly efficient. mdpi.com

Metal-Catalyzed Cyclizations : Transition metals like palladium, copper, gold, and rhodium are widely used to catalyze the synthesis of quinoline scaffolds. nih.gov These methods include intramolecular cyclizations of N-(2-alkynyl)anilines or cascade reactions that build the ring system from simpler starting materials. nih.govnih.gov Gold-catalyzed annulations, for instance, can form quinoline scaffolds from anthranils and alkynes. iipseries.org

Photochemical Synthesis : Certain quinolines can be synthesized via photocyclization of precursors like substituted benzylidenecyclopentanone oximes upon irradiation. rsc.org These reactions proceed through a six π-electron cyclization to form a dihydroquinoline intermediate that aromatizes. rsc.org

Targeted Functionalization and Derivatization of Precursor Quinolines

An alternative to de novo synthesis is the functionalization of a pre-existing, simpler quinoline molecule. This requires highly regioselective reactions to install the chloro, fluoro, and amino groups at the desired C-5, C-6, and C-8 positions.

The selective introduction of halogens onto the quinoline ring is a critical step. The 8-amino group (or a derivative like an amide) can act as a directing group, facilitating electrophilic substitution at the C-5 and C-7 positions.

Chlorination at C-5 : The C-5 position of 8-aminoquinoline (B160924) derivatives can be selectively chlorinated. researchgate.net The use of an 8-amino or 8-amido directing group makes the C-5 position susceptible to attack by electrophilic chlorine sources. beilstein-journals.org Metal-free methods using N-chlorosuccinimide (NCS) in water have been developed for the C5-selective chlorination of quinoline derivatives. rsc.org Copper and nickel catalysts have also been employed to achieve high regioselectivity for C-5 halogenation. researchgate.netbeilstein-journals.org

Fluorination at C-6 : Direct C-H fluorination of quinolines is challenging due to the electron-deficient nature of the ring. acs.orgnih.gov Most strategies build the fluorine atom into the aniline precursor before cyclization. However, contemporary methods are emerging. For instance, a photoredox-catalyzed, electron-transfer-enabled process has been developed for the C-H fluorination of quinolines, although selectivity can be an issue between the C2 and C4 positions. acs.orgnih.gov For specific C-6 fluorination, a more traditional route would involve synthesizing a 6-aminoquinoline, converting it to a diazonium salt, and then performing a Balz-Schiemann reaction.

The final installation of the 8-amino group is typically achieved in one of two ways: reduction of a precursor or direct C-H amination.

Nitro Group Reduction : The most common and reliable method for introducing an 8-amino group is through the reduction of an 8-nitroquinoline (B147351) intermediate. acs.org This transformation can be accomplished with a wide variety of reducing agents. The choice of reagent depends on the presence of other reducible functional groups in the molecule. CuO has been shown to be a reusable solid reagent for the selective reduction of nitroquinolines to aminoquinolines in the presence of hydrazine (B178648) monohydrate. acs.org

Direct Amination : More recent advances have enabled the direct C-H amination of the quinoline ring. acs.org These methods often use transition-metal catalysts (e.g., rhodium, iridium) and specialized nitrogen sources. acs.orgresearchgate.net For example, visible-light-induced amination at the C-8 position has been achieved via a post-coordination interligand coupling strategy under mild conditions. acs.org While synthetically elegant, these methods may require complex ligands and catalysts, and their application to a substrate already bearing multiple halogen substituents would need careful optimization.

Table of Compounds

Multi-Step Synthesis from Readily Available Quinoline Intermediates

The synthesis of this compound often begins with simpler, more accessible quinoline precursors. A common strategy involves the construction of the basic quinoline ring system, followed by sequential introduction of the chloro, fluoro, and amino functional groups at the desired positions.

One plausible route starts with a substituted aniline that undergoes a classic quinoline synthesis, such as the Skraup or Friedländer reaction, to form a functionalized quinoline core. For instance, starting from an appropriately substituted aminophenol, a multi-step process can be envisioned. A related synthesis is the preparation of 5-chloro-8-hydroxyquinoline (B194070), which can serve as a key intermediate. google.comgoogle.com The synthesis of 5-chloro-8-hydroxyquinoline from 4-chloro-2-aminophenol using the Skraup reaction with glycerol and an oxidizing agent is a well-established industrial process. google.com

Following the formation of a suitable quinoline intermediate, such as a hydroxyquinoline, subsequent halogenation and amination steps are required. The hydroxyl group at the C-8 position can be a precursor to the amine. For example, the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates involves a multi-step sequence starting from 8-hydroxyquinoline (B1678124). nih.gov A similar pathway could be adapted, involving protection of the hydroxyl group, directed halogenation at the C-5 and C-6 positions, and finally, conversion of the C-8 hydroxyl to an amino group. The introduction of the fluorine atom can be challenging and may require specialized fluorinating reagents.

Another approach involves starting with a pre-functionalized aniline. For example, a synthesis could commence with 3-chloro-4-fluoroaniline. This aniline could then be subjected to a reaction that builds the second ring of the quinoline system. Subsequent nitration at the C-8 position, followed by reduction, would yield the desired 8-aminoquinoline.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic organic chemistry offers a powerful toolkit for the functionalization of heterocyclic compounds like quinoline. These advanced methods provide more efficient and selective routes to complex molecules such as this compound.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

Transition metal catalysis is a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to form C-C bonds by reacting an organoboron compound with a halide or triflate. nih.gov For the synthesis of quinoline derivatives, a haloquinoline can be coupled with an aryl or vinyl boronic acid. nih.govresearchgate.net For instance, 8-arylquinolines have been synthesized in a one-pot procedure involving the borylation of an 8-haloquinoline followed by a Suzuki-Miyaura coupling with an aryl halide. acs.org This method offers a powerful way to introduce diverse substituents onto the quinoline scaffold. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most effective methods for forming C-N bonds. wikipedia.org It involves the coupling of an aryl halide or triflate with an amine. rsc.orgias.ac.in This reaction is particularly relevant for the synthesis of aminoquinolines. researchgate.net For example, 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives have been synthesized efficiently via this method. ias.ac.in The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success of the reaction and depends on the specific substrates. researchgate.netscienceopen.com

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.org It is a valuable tool for introducing alkynyl groups into the quinoline ring system, which can then be further elaborated. researchgate.netacs.orgajouronline.com Modified, copper-free Sonogashira protocols have also been developed for the functionalization of quinoline motifs. researchgate.net

Table 1: Overview of Transition Metal-Catalyzed Reactions for Quinoline Functionalization

| Reaction | Catalyst/Ligand System (Example) | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Haloquinoline + Arylboronic acid | Arylquinoline | nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ / Johnphos | Bromoquinoline + Amine | Aminoquinoline | ias.ac.in |

Directed C-H Bond Functionalization in Quinoline Systems

Direct C-H bond functionalization has emerged as a highly atom- and step-economical strategy in organic synthesis. nih.gov This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a new C-C or C-heteroatom bond. nih.govnih.gov In quinoline systems, transition-metal catalysis can be used to achieve site-selective functionalization. acs.orgacs.org The nitrogen atom in the quinoline ring can act as a directing group, often favoring functionalization at the C2 or C8 positions. acs.orgacs.org By employing specific directing groups or catalytic systems, functionalization at other positions, such as C4, C5, or C8, can also be achieved. acs.orgrsc.org This methodology provides a powerful and efficient route to modify the quinoline scaffold. rsc.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. benthamdirect.comingentaconnect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. acs.orgnih.gov Various quinoline syntheses, including multicomponent reactions, have been successfully implemented using microwave technology. acs.orglew.ro This technique offers a greener and more efficient alternative to conventional heating methods for preparing quinoline derivatives. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference(s) |

|---|---|---|---|---|

| Skraup Synthesis | Several hours | 20-30 minutes | Often significant | nih.gov |

Photochemical and Electrochemical Synthetic Routes for Quinoline Derivatives

Photochemical Routes: Photochemistry offers unique pathways for the synthesis and functionalization of heterocyclic compounds. Visible-light-mediated reactions, often employing photoredox catalysts, provide mild and selective methods for forming new bonds. nih.gov For example, the photochemical C-H hydroxyalkylation of quinolines has been developed, offering a direct method to introduce functionalized side chains. nih.gov Photochemical cyclizations have also been employed to construct the quinoline ring system itself. rsc.orgacs.org

Electrochemical Routes: Electrochemical synthesis is gaining renewed interest as a sustainable and powerful method in organic chemistry. By using electricity to drive reactions, the need for chemical oxidants or reductants can be avoided. rsc.org Electrochemical methods have been developed for the synthesis of tetrahydroquinoline derivatives through hydrocyanomethylation or hydrogenation of quinolines. rsc.org Intramolecular oxidative annulation under electrochemical conditions can also produce substituted quinolines under mild, metal-free conditions. citedrive.comorganic-chemistry.orgnih.gov

Physicochemical Characterization and Spectroscopic Analysis of 5 Chloro 6 Fluoroquinolin 8 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 5-Chloro-6-fluoroquinolin-8-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are employed for a complete structural assignment.

High-Resolution ¹H NMR Chemical Shift and Spin-Spin Coupling Constant Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key technique for identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling constants (J) provide information about the connectivity between neighboring protons.

In the ¹H NMR spectrum of this compound, the aromatic protons of the quinoline (B57606) ring system and the protons of the amine group give rise to distinct signals. The substitution pattern on the benzene (B151609) ring portion of the quinoline, with a chloro and a fluoro group, as well as the amine group at position 8, leads to a specific set of chemical shifts and coupling patterns for the remaining aromatic protons. The integration of the signals corresponds to the number of protons in each environment.

Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton to its specific position on the quinoline ring. The observed multiplicities (e.g., singlet, doublet, triplet) and coupling constants are critical in confirming the substitution pattern.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.75 | dd | 4.2, 1.5 |

| H-3 | 7.50 | dd | 8.4, 4.2 |

| H-4 | 8.55 | dd | 8.4, 1.5 |

| H-7 | 7.20 | d | 9.0 |

| -NH₂ | 5.10 | s | - |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected for this compound. Actual experimental values may vary.

¹⁹F NMR Chemical Shift Analysis and Fluorine-Heteroatom Coupling Interactions

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. cymitquimica.com The chemical shift of the fluorine atom in this compound is a key indicator of its electronic environment. Furthermore, the fluorine nucleus couples with neighboring protons and carbon atoms, providing valuable structural information through the analysis of these coupling constants (JF-H and JF-C). cymitquimica.com These through-bond scalar couplings are often observed over multiple bonds and their magnitudes can help to confirm the position of the fluorine atom on the quinoline ring. cymitquimica.com

The large chemical shift dispersion in ¹⁹F NMR simplifies the spectrum and provides high resolution. cymitquimica.com The analysis of the ¹⁹F NMR spectrum, in conjunction with ¹H and ¹³C NMR data, definitively confirms the regiochemistry of the halogen substitution.

| Fluorine Nucleus | Chemical Shift (δ, ppm) | Coupling Interactions |

| F at C-6 | -125.0 | Coupling to H-7, C-5, C-6, C-7 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected for this compound. Actual experimental values may vary.

Two-Dimensional NMR Experiments for Connectivity and Proximity Assessment (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. chemscene.com Cross-peaks in a COSY spectrum indicate which protons are directly coupled to each other, typically through two or three bonds. chemscene.com This is instrumental in identifying adjacent protons in the aromatic rings of the quinoline system. chemscene.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemscene.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of protonated carbons. chemscene.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). chemscene.com This is particularly useful for identifying quaternary carbons by observing their long-range correlations to nearby protons. chemscene.com It also helps to piece together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is useful for determining the stereochemistry and conformation of a molecule.

The collective data from these 2D NMR experiments provides a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. The isotopic pattern of the signals, particularly the characteristic 3:1 ratio for the chlorine isotopes (³⁵Cl and ³⁷Cl), would further confirm the presence of a chlorine atom in the molecule.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (with ³⁵Cl) | 197.0280 | 197.0282 |

| [M+H]⁺ (with ³⁷Cl) | 199.0251 | 199.0253 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected for this compound. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass. The exact mass of a molecule, also known as the monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu

For this compound, with the chemical formula C₉H₆ClFN₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes: Carbon-¹² (12.0000 Da), Hydrogen-¹ (1.00783 Da), Chlorine-³⁵ (34.9689 Da), Fluorine-¹⁹ (18.9984 Da), and Nitrogen-¹⁴ (14.0031 Da). msu.edu

The calculated exact mass for the neutral molecule [M] and its protonated form [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), are presented in the table below.

| Species | Chemical Formula | Calculated Exact Mass (Da) |

| [M] | C₉H₆³⁵ClFN₂ | 196.0207 |

| [M+H]⁺ | C₉H₇³⁵ClFN₂⁺ | 197.0285 |

Table 1: Theoretical exact mass of this compound and its protonated form.

The presence of a chlorine atom will also result in a characteristic isotopic pattern in the mass spectrum. The two stable isotopes of chlorine, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), will produce two major peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (M to M+2). This isotopic signature is a key feature for identifying chlorinated compounds in mass spectrometry.

Analysis of Diagnostic Fragmentation Pathways for Structural Confirmation

The quinoline ring is a stable aromatic system, and its fragmentation often requires higher energy. However, the substituents on the ring will direct the fragmentation pathways. For 8-aminoquinolines, key fragmentation events often involve the amino group and the halogen substituents.

Expected Fragmentation Pathways:

Loss of Halogens: Cleavage of the carbon-halogen bonds is a common fragmentation pathway. This can occur through the loss of a chlorine radical (•Cl) or a fluorine radical (•F). The loss of a chlorine atom would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-Cl]⁺.

Loss of HCN: A characteristic fragmentation of quinoline and its derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the heterocyclic ring, resulting in an ion with m/z [M-27]⁺.

Fragmentation of the Amino Group: The amino group can undergo fragmentation, for instance, through the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃), leading to fragment ions of [M-NH₂]⁺ or [M-NH₃]⁺, respectively.

Ring Cleavage: At higher energies, the quinoline ring system itself can undergo cleavage, leading to a complex pattern of smaller fragment ions.

A plausible fragmentation scheme for this compound is outlined below:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

| 197.0285 | HCl | 160.0396 | [C₉H₅FN]⁺ |

| 197.0285 | HF | 177.0254 | [C₉H₆ClN]⁺ |

| 197.0285 | NH₃ | 180.0020 | [C₉H₄ClF]⁺ |

| 197.0285 | HCN | 170.0196 | [C₈H₆ClF]⁺ |

Table 2: Predicted diagnostic fragmentation pathways for protonated this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. dntb.gov.ua Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular "fingerprint".

Characteristic Vibrational Modes of the Quinoline Ring and Substituents

The FTIR spectrum of this compound is expected to be complex, with numerous absorption bands corresponding to the various vibrational modes of the quinoline ring and its substituents. The quinoline ring itself gives rise to several characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system result in a series of sharp bands in the 1650-1400 cm⁻¹ region. scbt.com

C-H in-plane and out-of-plane bending: These vibrations produce bands in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern on the aromatic ring.

Analysis of Amine and Halogen Stretching Frequencies

The substituents on the quinoline ring—the amino group, chlorine atom, and fluorine atom—will also exhibit characteristic vibrational frequencies.

N-H stretching: Primary amines (R-NH₂) typically show two absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

N-H bending: The N-H bending (scissoring) vibration of a primary amine is expected to appear as a medium to strong intensity band in the range of 1640-1560 cm⁻¹. sisweb.com

C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the 1350-1250 cm⁻¹ region. sisweb.com

C-Cl stretching: The carbon-chlorine stretching vibration for an aryl chloride generally appears as a strong band in the 1100-1030 cm⁻¹ region.

C-F stretching: The carbon-fluorine stretching vibration is known to be very strong and typically occurs in the 1350-1100 cm⁻¹ range. sisweb.com This strong absorption may overlap with other bands in this region.

A summary of the expected characteristic FTIR absorption bands is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3500 - 3300 (two bands) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| N-H Bend | Primary Amine | 1640 - 1560 |

| C=C and C=N Stretch | Aromatic Ring | 1650 - 1400 |

| C-N Stretch | Aromatic Amine | 1350 - 1250 |

| C-F Stretch | Aryl Fluoride | 1350 - 1100 (strong) |

| C-Cl Stretch | Aryl Chloride | 1100 - 1030 |

Table 3: Predicted characteristic FTIR vibrational frequencies for this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

Electronic Transitions and Chromophoric Analysis of the Quinoline System

The quinoline ring system is a chromophore, meaning it is a part of the molecule responsible for its color, or more broadly, its absorption of UV-Vis light. The electronic spectrum of quinoline and its derivatives is characterized by several absorption bands corresponding to π → π* transitions within the aromatic system.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring. In this compound, the amino group (-NH₂) acts as a strong auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-electron system of the quinoline ring, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. charge-transfer.pl Halogen substituents can also influence the electronic spectrum, although their effect is generally less pronounced than that of an amino group.

Based on studies of related 8-aminoquinoline (B160924) derivatives, the UV-Vis spectrum of this compound in a neutral solvent is expected to show multiple absorption bands. charge-transfer.pl Typically, quinoline derivatives exhibit absorption maxima in the range of 280 to 510 nm. stolaf.edu A recent study on the spectroelectrochemical properties of 8-aminoquinoline showed that the UV-Vis spectra are pH-dependent, indicating that the protonation state of the molecule significantly affects its electronic structure. charge-transfer.pl

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. Many quinoline derivatives are known to be fluorescent. The fluorescence spectrum is typically a mirror image of the longest wavelength absorption band and is also influenced by the substituents and the solvent environment.

| Spectroscopic Technique | Expected λ_max (nm) | Type of Transition |

| UV-Vis Absorption | ~280-350 | π → π |

| UV-Vis Absorption | ~350-500 | π → π (charge transfer character) |

| Fluorescence Emission | >400 | π* → π |

Table 4: Predicted electronic transitions for this compound.

Fluorescence Emission Characteristics of Halogenated Quinolinamines

The fluorescence properties of quinolinamine derivatives are intricately linked to their molecular structure, including the nature and position of substituents on the quinoline ring. While specific experimental fluorescence data for this compound is not extensively documented in publicly available literature, the behavior of related halogenated and substituted quinolines provides a basis for understanding its likely emission characteristics.

The introduction of substituents onto the 8-hydroxyquinoline (B1678124) scaffold, a related structural framework, has been shown to systematically alter the fluorescence emission wavelengths and quantum yields. For instance, the substitution of a halogen group at the C-5 position of 8-hydroxyquinoline has been observed to cause a red-shift in the fluorescence emission wavelength. nih.gov Conversely, the presence of electron-withdrawing groups at the same position can lead to a blue-shift. nih.gov The amino group at the 8-position in this compound is an electron-donating group, which would be expected to influence the intramolecular charge transfer (ICT) character of the molecule's excited state, thereby affecting its fluorescence.

Furthermore, studies on push-pull type fluorescent amino-quinoline derivatives have demonstrated that these molecules can exhibit solvatochromism, where the fluorescence emission is sensitive to the polarity of the solvent. researchgate.net In non-polar solvents, high fluorescence quantum yields are often observed, while in polar solvents, the fluorescence can be significantly quenched. researchgate.net The fluorescence of this compound is therefore anticipated to be dependent on its molecular environment. The combined electronic effects of the chloro, fluoro, and amino substituents on the quinoline core will ultimately determine the specific fluorescence signature of the compound.

Table 1: Expected Influence of Substituents on the Fluorescence Properties of the Quinoline Ring

| Substituent | Position | Expected Effect on Fluorescence Emission |

| Chloro (Cl) | 5 | Potential for red-shift in emission wavelength. |

| Fluoro (F) | 6 | May influence electron density and emission properties. |

| Amino (NH₂) | 8 | Electron-donating nature could enhance fluorescence and influence solvatochromic behavior. |

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques employed to characterize the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a defined atmosphere. uio.noresearchgate.net This method is particularly useful for determining the thermal stability of a compound, identifying its decomposition temperature range, and quantifying the mass loss associated with decomposition events. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. uio.noresearchgate.net DSC can detect and quantify endothermic and exothermic processes, such as melting, crystallization, and decomposition. nih.gov When used in conjunction, TGA and DSC provide a comprehensive profile of a material's thermal behavior. nih.gov

Investigation of Thermal Stability and Decomposition Profiles

The thermal decomposition of this compound, when analyzed by TGA, would be expected to show one or more distinct steps of mass loss, corresponding to the fragmentation of the molecule. The initial decomposition temperature (often denoted as T₅%, the temperature at which 5% mass loss occurs) would be a key indicator of its thermal stability. The DSC curve would indicate whether the decomposition processes are endothermic or exothermic. It is plausible that the decomposition in an oxidizing atmosphere would occur in multiple stages. researchgate.net

Table 2: Representative TGA/DSC Data for a Halogenated Heterocyclic Compound

| Parameter | Value | Unit |

| Onset of Decomposition (TGA) | > 250 | °C |

| Major Decomposition Stage 1 (TGA) | 250 - 400 | °C |

| Major Decomposition Stage 2 (TGA) | 400 - 600 | °C |

| Residual Mass at 700°C (TGA) | < 10 | % |

| Peak Decomposition Temperature (DSC) | Multiple exothermic peaks | °C |

Note: The data in this table is representative and based on the thermal analysis of similar classes of compounds. It does not represent experimentally verified data for this compound.

Kinetic Parameters of Thermal Degradation

The kinetic parameters of thermal degradation, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from TGA data collected at multiple heating rates. These parameters provide quantitative information about the energy barrier and the frequency of the decomposition reaction, respectively. The analysis is often performed using model-fitting or isoconversional methods.

For a compound like this compound, determining these kinetic parameters would be crucial for understanding its degradation mechanism and predicting its long-term stability under various thermal conditions. The activation energy for the thermal decomposition of organic compounds typically falls within a range that reflects the strength of the chemical bonds being broken during the process.

Table 3: Hypothetical Kinetic Parameters for Thermal Degradation

| Kinetic Parameter | Hypothetical Value | Unit |

| Activation Energy (Ea) | 150 - 250 | kJ/mol |

| Pre-exponential Factor (A) | 10¹⁰ - 10¹⁸ | s⁻¹ |

Note: The values in this table are hypothetical and serve for illustrative purposes only. They are not based on experimental measurements for this compound.

Computational Chemistry and Theoretical Investigation of 5 Chloro 6 Fluoroquinolin 8 Amine

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict the 1H, 13C, 15N, and 19F NMR chemical shifts and coupling constants of 5-Chloro-6-fluoroquinolin-8-amine. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). Predicted spectra can help in assigning peaks in experimental spectra and in distinguishing between different isomers.

Table 2: Illustrative Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |

| H2 | 8.5 | C2 | 150.2 |

| H3 | 7.2 | C3 | 122.5 |

| H4 | 8.0 | C4 | 135.8 |

| H7 | 7.5 | C4a | 128.9 |

| NH2 | 5.5 | C5 | 125.0 |

| C6 | 155.1 (JC-F ≈ 245 Hz) | ||

| C7 | 115.4 (JC-F ≈ 20 Hz) | ||

| C8 | 140.3 | ||

| C8a | 148.6 |

Note: The data in this table is for illustrative purposes and represents typical chemical shift ranges for similar aromatic amines. Actual values would require specific quantum chemical calculations.

The calculated vibrational frequencies often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve agreement with experimental data, the calculated frequencies are often scaled by an empirical factor. The simulated IR spectrum can be a valuable tool for interpreting experimental spectra, especially for complex molecules with many vibrational modes.

To understand the electronic transitions and the UV-Vis absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. nih.gov TD-DFT can predict the energies of electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. By analyzing the molecular orbitals involved in the electronic transitions, one can gain insight into the nature of the excitations, such as n→π* or π→π* transitions. This information is crucial for understanding the photophysical properties of the molecule.

Table 3: Illustrative Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.1 | 400 | 0.15 |

| S0 → S2 | 3.5 | 354 | 0.25 |

| S0 → S3 | 4.1 | 302 | 0.40 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from TD-DFT calculations on similar aromatic compounds.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), provide powerful tools to investigate the electronic characteristics of molecules. For this compound, such analyses are crucial for understanding its chemical behavior.

Electron Density Distribution and Charge Analysis

The molecular electrostatic potential (MEP) surface is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP would likely show regions of high negative potential (red) around the nitrogen atom of the quinoline (B57606) ring and the nitrogen of the amine group due to the presence of lone pairs of electrons. These sites would be the most probable centers for protonation and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them hydrogen bond donors. The presence of the electron-withdrawing chlorine and fluorine atoms would also influence the electron density across the aromatic ring system, creating a more complex potential distribution compared to unsubstituted quinolinamine.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for Key Atoms in this compound

| Atom | Hypothetical NBO Charge (e) |

| N (ring) | -0.55 |

| N (amine) | -0.85 |

| Cl | -0.10 |

| F | -0.20 |

| C (attached to Cl) | +0.15 |

| C (attached to F) | +0.25 |

| C (attached to amine) | +0.10 |

Note: These values are illustrative and based on general trends for similar functional groups and have not been derived from specific quantum chemical calculations for this molecule.

HOMO-LUMO Gap and Chemical Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the quinoline ring, particularly the benzene (B151609) portion. The LUMO is likely to be distributed over the heterocyclic pyridine (B92270) ring, influenced by the electron-withdrawing halogen substituents.

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, as shown in Table 2. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | -5.8 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.6 eV |

| Ionization Potential | I ≈ -EHOMO | 5.8 eV |

| Electron Affinity | A ≈ -ELUMO | 1.2 eV |

| Electronegativity | χ = (I + A) / 2 | 3.5 eV |

| Chemical Hardness | η = (I - A) / 2 | 2.3 eV |

| Chemical Softness | S = 1 / (2η) | 0.22 eV-1 |

| Electrophilicity Index | ω = χ2 / (2η) | 2.66 eV |

Note: These values are representative and are based on typical DFT calculation results for structurally related halogenated quinolines.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of intermediates, and determination of transition states.

Transition State Search and Reaction Path Determination

For the synthesis of this compound, computational methods can be employed to investigate the mechanisms of key synthetic steps, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. A transition state search involves locating the saddle point on the potential energy surface that connects reactants to products. This is often a computationally intensive process requiring sophisticated algorithms.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the desired reactants and products. This traces the reaction path down from the transition state in both the forward and reverse directions, providing a detailed picture of the molecular geometry changes throughout the reaction.

Energetic Profiles of Key Synthetic Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

For instance, in a hypothetical nucleophilic aromatic substitution reaction to introduce the amine group at the C8 position, computational analysis could compare the activation barriers for the displacement of a leaving group by ammonia (B1221849) or another aminating agent. This would help in understanding the regioselectivity and optimizing reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations of Quinolinamine Derivatives

The biological activity and physical properties of flexible molecules are often dependent on their conformational preferences. Computational methods can be used to explore the conformational landscape and dynamics of quinolinamine derivatives.

Conformational analysis of this compound would involve rotating the C-N bond of the amine group to identify the most stable conformations. The results would likely indicate that the orientation of the amine group relative to the quinoline ring is influenced by steric interactions with the peri-substituent (in this case, the hydrogen at C7) and potential intramolecular hydrogen bonding.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. researchgate.net MD simulations of quinoline derivatives have been used to study their interactions with biological targets, such as enzymes and receptors. researchgate.netmdpi.comnih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding site and can be used to calculate binding free energies. For this compound, MD simulations could provide insights into its potential interactions with biomacromolecules, which is crucial for drug design.

Chemical Reactivity and Transformational Chemistry of 5 Chloro 6 Fluoroquinolin 8 Amine

Reactions at the Amine Functionality (C-8 Position)

The primary amine group at the C-8 position of 5-Chloro-6-fluoroquinolin-8-amine is a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, arylation, and diazotization. These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of derivatives with potentially novel properties.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The nucleophilic nature of the 8-amino group readily allows for acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating this compound with acylating or sulfonylating agents, such as acyl chlorides, anhydrides, or sulfonyl chlorides, often in the presence of a base to neutralize the acid byproduct.

Acylation is a common strategy for the derivatization of aminoquinolines. For instance, the reaction of 8-aminoquinolines with various acylating agents leads to the formation of stable amide products. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 8-aminoquinolines suggests that acylation would proceed readily.

Sulfonylation of the amino group provides access to sulfonamides, a class of compounds with significant applications in medicinal chemistry. A notable example is the copper-catalyzed ortho-sulfonylation where an 8-aminoquinoline (B160924) derivative acts as a directing group. Although this reaction functionalizes a different part of the molecule, it relies on the initial formation of a sulfonamide at the 8-amino position. This indicates that direct sulfonylation of this compound with sulfonyl chlorides is a feasible transformation.

Table 1: Representative Acylation and Sulfonylation Reactions of Aminoquinolines

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| 8-Aminoquinoline | Acetic Anhydride | N-(Quinolin-8-yl)acetamide | Acetic acid, reflux | Analogous reaction |

| 8-Aminoquinoline | Benzenesulfonyl chloride | N-(Quinolin-8-yl)benzenesulfonamide | Pyridine (B92270), 0 °C to rt | Analogous reaction |

| 5-Chloro-8-aminoquinoline | Arylsulfonyl chloride | N-(5-Chloroquinolin-8-yl)arylsulfonamide | Base, solvent | Analogous reaction |

Alkylation and Arylation Reactions to Form Substituted Amines

The nitrogen atom of the 8-amino group can also undergo alkylation and arylation to form secondary and tertiary amines. These reactions typically involve the use of alkyl halides, aryl halides, or other electrophilic partners. The reactivity can be influenced by the steric and electronic properties of both the quinoline (B57606) substrate and the electrophile.

Direct N-alkylation of 8-aminoquinolines can be achieved with alkyl halides, although over-alkylation to the tertiary amine or even quaternary ammonium (B1175870) salt can be a competing process. Control of stoichiometry and reaction conditions is crucial for selective mono-alkylation.

N-arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming carbon-nitrogen bonds between the 8-aminoquinoline and various aryl halides. These palladium-catalyzed cross-coupling reactions are known for their broad substrate scope and functional group tolerance.

Diazotization and Subsequent Conversion to Other Functional Groups (e.g., Halides, Hydroxyls)

The primary aromatic amine at the C-8 position can be converted into a diazonium salt through a process called diazotization. numberanalytics.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures. numberanalytics.comnumberanalytics.com The resulting diazonium salt is a versatile intermediate that can be readily converted into a variety of other functional groups. numberanalytics.com

For example, Sandmeyer reactions can be employed to replace the diazonium group with halides (Cl, Br) or cyanide (CN) using the corresponding copper(I) salts. numberanalytics.com The Schiemann reaction allows for the introduction of a fluorine atom using fluoroboric acid (HBF₄). Furthermore, hydrolysis of the diazonium salt in the presence of water can yield the corresponding 8-hydroxyquinoline (B1678124) derivative. These transformations significantly expand the synthetic utility of this compound by enabling the introduction of a wide range of substituents at the C-8 position.

Table 2: Potential Conversions of this compound via Diazotization

| Starting Material | Reagents | Product | Reaction Type | Reference |

| This compound | 1. NaNO₂, HCl, 0-5 °C; 2. CuCl | 5,8-Dichloro-6-fluoroquinoline | Sandmeyer Reaction | numberanalytics.com |

| This compound | 1. NaNO₂, HCl, 0-5 °C; 2. CuBr | 8-Bromo-5-chloro-6-fluoroquinoline | Sandmeyer Reaction | numberanalytics.com |

| This compound | 1. NaNO₂, HBF₄, 0-5 °C; 2. Heat | 5-Chloro-6,8-difluoroquinoline | Schiemann Reaction | numberanalytics.com |

| This compound | 1. NaNO₂, H₂SO₄, 0-5 °C; 2. H₂O, Heat | 5-Chloro-6-fluoroquinolin-8-ol | Hydrolysis | numberanalytics.com |

Reactions Involving Halogen Substituents (C-5 Chlorine, C-6 Fluorine)

The chlorine and fluorine atoms attached to the quinoline ring at positions C-5 and C-6 are susceptible to nucleophilic aromatic substitution (SNA) reactions. The ease of substitution and the regioselectivity of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the quinoline ring.

Nucleophilic Aromatic Substitution (SNA) Reactions

In nucleophilic aromatic substitution, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a halide ion. The presence of the electron-withdrawing nitrogen atom in the quinoline ring activates the carbocyclic ring towards nucleophilic attack.

A key question in the SNA reactions of this compound is the regioselectivity: which of the two halogens, the C-5 chlorine or the C-6 fluorine, is preferentially substituted? The relative lability of the halogens is a critical factor in determining the outcome of the reaction.

For instance, studies on dichloropyrazines have shown that the site of nucleophilic attack is influenced by the electronic properties of other substituents on the pyrazine (B50134) ring. nih.gov Similarly, in dihaloquinazolines, regioselectivity is a well-documented phenomenon. mdpi.comnih.gov While direct experimental data on the regioselective substitution of this compound is scarce, it is plausible that the C-6 fluorine would be more labile towards nucleophilic attack than the C-5 chlorine under many conditions, due to the generally higher reactivity of aryl fluorides in SNA reactions. However, the specific reaction conditions and the nature of the nucleophile could potentially alter this selectivity.

Table 3: Predicted Products of Nucleophilic Aromatic Substitution on this compound

| Nucleophile (Nu⁻) | Predicted Major Product | Comments |

| RO⁻ (Alkoxide) | 5-Chloro-6-alkoxyquinolin-8-amine | Substitution of the more labile fluorine is expected. |

| R₂NH (Amine) | 5-Chloro-6-(dialkylamino)quinolin-8-amine | Substitution of fluorine is the likely primary pathway. |

| RS⁻ (Thiolate) | 5-Chloro-6-(alkylthio)quinolin-8-amine | Sulfur nucleophiles are generally effective in SNA reactions. |

It is important to note that the predictions in Table 3 are based on general principles of SNA reactivity and that experimental verification would be necessary to definitively determine the regiochemical outcome for each specific reaction.

Influence of Electronic and Steric Factors on SNAr Pathways

Nucleophilic aromatic substitution (SNAr) reactions are significantly influenced by the electronic and steric environment of the aromatic ring. In this compound, the presence of both chloro and fluoro substituents provides two potential sites for nucleophilic attack. Generally, SNAr reactions are favored by the presence of strong electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov

The reactivity of the halogens in SNAr reactions typically follows the order F > Cl > Br > I, as fluorine is the most electronegative halogen, making the carbon atom to which it is attached more electrophilic and better able to stabilize the intermediate. However, the position of the substituents on the quinoline ring is also critical. The 6-fluoro substituent is para to the electron-donating amino group at position 8 and meta to the ring nitrogen, while the 5-chloro substituent is ortho to the amino group and peri to the ring nitrogen.

The electron-donating amino group at the C8 position can activate the ring towards electrophilic substitution but deactivates it for nucleophilic substitution, particularly at the ortho and para positions. Conversely, the electron-withdrawing nature of the quinoline nitrogen facilitates SNAr reactions. Steric hindrance can also play a significant role; the approach of a nucleophile to the C5 position may be more hindered than at the C6 position due to the peri-interaction with the C4-hydrogen and the adjacent amino group. rsc.orgresearchgate.net Therefore, the interplay of these electronic and steric factors determines the regioselectivity of SNAr reactions on this substrate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.gov For this compound, the two halogen atoms offer handles for selective functionalization. The relative reactivity of aryl halides in these couplings is generally I > Br > OTf > Cl >> F. libretexts.org This selectivity allows for sequential cross-coupling reactions, first at the more reactive C-Cl bond, followed by a second coupling at the less reactive C-F bond under more forcing conditions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.org It is anticipated that the C5-Cl bond would react preferentially over the C6-F bond, allowing for the selective introduction of an aryl, heteroaryl, or alkyl group at the 5-position. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, selective coupling at the C5-Cl position is expected under standard conditions.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. wikipedia.orgorganic-chemistry.org The C5-Cl bond of this compound would be the more likely site for this transformation.

Stille Reaction: This coupling reaction utilizes an organotin reagent. wikipedia.orgyoutube.com The general reactivity trend of aryl halides in the Stille reaction also suggests that the C5-Cl bond would be more reactive than the C6-F bond.

Below is a table summarizing the expected selectivity in palladium-catalyzed cross-coupling reactions for this substrate.

| Reaction | Coupling Partner | Expected Site of Primary Reaction | Catalyst/Conditions Example |

| Suzuki-Miyaura | Arylboronic acid | C5-Cl | Pd(PPh₃)₄, base (e.g., K₂CO₃) |

| Sonogashira | Terminal alkyne | C5-Cl | PdCl₂(PPh₃)₂, CuI, amine base |

| Heck | Alkene | C5-Cl | Pd(OAc)₂, P(o-tolyl)₃, base |

| Stille | Organostannane | C5-Cl | Pd(PPh₃)₄ |

Halogen-Dance Reactions (if applicable)

The halogen-dance reaction involves the base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgwikipedia.orgrsc.org This rearrangement typically occurs on lithiated intermediates and the thermodynamic stability of the potential organometallic intermediates drives the migration. whiterose.ac.uk For halogenated quinolines, this reaction has been observed. researchgate.net

In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce a halogen dance. Deprotonation would likely occur at C7 due to the directing effect of the C8-amino group. However, the presence of two different halogens complicates the potential outcome. It is conceivable that under specific conditions, a rearrangement could occur, but this is highly dependent on the relative stabilities of the possible lithiated and halogenated intermediates. Without specific experimental data for this substrate, the applicability of a halogen-dance reaction remains speculative.

Electrophilic Aromatic Substitution (EAS) Reactions on the Quinoline Ring System

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. msu.edu However, the substituents on the ring play a crucial role in directing the position of electrophilic attack. In this compound, the powerful electron-donating and ortho-, para-directing amino group at C8 will be the dominant directing group. The halogens are deactivating but also ortho-, para-directing.

The most activated position for electrophilic attack is C7, which is ortho to the strongly activating amino group. The C5 position is also ortho to the amino group but is already substituted.

Nitration and Sulfonation Reactions

Nitration: Aromatic nitration typically involves the use of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.com For this compound, the incoming nitro group is expected to be directed to the C7 position, driven by the C8-amino group.

Sulfonation: This reaction is typically carried out with fuming sulfuric acid (H₂SO₄/SO₃). youtube.com Similar to nitration, the sulfonic acid group would be expected to add at the C7 position.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Chloro-6-fluoro-7-nitroquinolin-8-amine |

| Sulfonation | H₂SO₄, SO₃ | 8-Amino-5-chloro-6-fluoroquinoline-7-sulfonic acid |

Halogenation and Friedel-Crafts Alkylation/Acylation (if applicable)

Halogenation: Electrophilic halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid) would also be directed to the C7 position.

Friedel-Crafts Alkylation/Acylation: These reactions are generally not successful on strongly deactivated rings or rings containing a basic amino group that can coordinate with the Lewis acid catalyst, effectively poisoning it. masterorganicchemistry.combyjus.comsigmaaldrich.com The presence of the C8-amino group in this compound makes standard Friedel-Crafts reactions challenging. The lone pair on the amino group would complex with the Lewis acid (e.g., AlCl₃), adding a positive charge to the ring system and further deactivating it towards electrophilic attack. Therefore, Friedel-Crafts reactions are generally considered not applicable to this substrate under standard conditions.

Cycloaddition and Condensation Reactions Involving the Quinoline Nucleus

The quinoline ring can participate in cycloaddition reactions, acting as either a diene or a dienophile. Photochemical [4+2] cycloadditions of quinolines with alkenes have been reported to yield complex polycyclic structures. acs.orgnih.gov These reactions often require photosensitizers and Lewis acid activation of the quinoline. acs.org The electronic nature of the substituents on the quinoline ring can influence the feasibility and outcome of these reactions.

Condensation reactions involving the amino group at C8 are also plausible. For instance, the C8-amino group can react with various carbonyl compounds to form imines or participate in the construction of new heterocyclic rings fused to the quinoline system, as seen in the synthesis of various quinoline derivatives from 2-aminobenzaldehydes and ketones. acs.org

Complexation Chemistry and Ligand Development of this compound

The study of this compound in coordination chemistry is an area of growing interest, primarily focusing on its potential as a ligand for the formation of metal complexes. The quinoline moiety, particularly with a coordinating group at the 8-position, provides a robust scaffold for chelation with various metal ions. The presence of electron-withdrawing chloro and fluoro groups on the quinoline ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes involving 8-substituted quinoline derivatives, such as this compound, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on the complexation of this compound are not extensively documented in publicly available literature, the synthetic routes can be inferred from the well-established chemistry of analogous compounds like 8-hydroxyquinoline and its derivatives. scirp.orgresearchgate.net

The general synthetic procedure involves dissolving this compound in a solvent, often an alcohol or a mixture of solvents to ensure complete dissolution. scirp.org A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) is then added to the ligand solution. The reaction is often stirred at room temperature or heated under reflux to facilitate the complex formation. The resulting metal complex, if insoluble, will precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried. The choice of solvent and reaction conditions can be critical in obtaining crystalline products suitable for single-crystal X-ray diffraction studies.

Table 1: Representative Synthetic Conditions for Metal Complexes with 8-Substituted Quinoline Ligands

| Ligand | Metal Salt | Solvent System | Reaction Conditions | Expected Product Stoichiometry (Metal:Ligand) |

| 8-Hydroxyquinoline | CuCl₂ | Ethanol/Water | Stirring at controlled pH | 1:2 |

| 8-Hydroxyquinoline | NiCl₂ | Ethanol/Water | Stirring at controlled pH | 1:2 |

| 8-Hydroxyquinoline | CoCl₂ | Ethanol/Water | Stirring at controlled pH | 1:2 |

| 5-Nitroso-8-hydroxyquinoline | FeCl₂·2H₂O | Ethanol/Water | Stirring for 90 minutes | 1:1 (with another ligand) |

| 5-Nitroso-8-hydroxyquinoline | CuCl₂·2H₂O | Ethanol/Water | Stirring for 90 minutes | 1:1 (with another ligand) |

This table is illustrative and based on the synthesis of complexes with similar 8-substituted quinoline ligands. scirp.org

Investigation of Coordination Modes and Complex Geometries

The coordination behavior of this compound is expected to be dominated by the bidentate chelation involving the nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group. This forms a stable five-membered ring with the metal center, a common feature for 8-substituted quinoline ligands. researchgate.net

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For divalent metal ions like Cu(II), Ni(II), and Co(II), with a 1:2 metal-to-ligand ratio, octahedral or square planar geometries are commonly observed. scirp.orgresearchgate.net In some cases, solvent molecules or other co-ligands can also coordinate to the metal center, influencing the final geometry.

Spectroscopic techniques are invaluable in elucidating the coordination mode and geometry of these complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H stretches of the amino group and the C=N vibrations of the quinoline ring upon coordination to a metal ion can confirm the involvement of these groups in bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion, which are indicative of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of the ligand upon coordination, further confirming the binding sites.

Table 2: Expected Coordination Characteristics of Metal Complexes with this compound

| Metal Ion | Likely Stoichiometry (Metal:Ligand) | Probable Coordination Geometry | Key Spectroscopic Evidence for Coordination |

| Cu(II) | 1:2 | Square Planar or Distorted Octahedral | Shift in IR bands of NH₂ and quinoline N; d-d transitions in UV-Vis spectrum |

| Ni(II) | 1:2 | Octahedral | Shift in IR bands of NH₂ and quinoline N; d-d transitions in UV-Vis spectrum |

| Co(II) | 1:2 | Octahedral | Shift in IR bands of NH₂ and quinoline N; d-d transitions in UV-Vis spectrum |

| Ag(I) | 1:1 or 1:2 | Linear or Tetrahedral | Shift in IR and NMR signals upon complexation |

This table presents expected characteristics based on the known coordination chemistry of analogous 8-substituted quinoline ligands. scirp.orgresearchgate.netdntb.gov.ua

Applications of 5 Chloro 6 Fluoroquinolin 8 Amine in Advanced Chemical Synthesis

Role as a Key Building Block in the Synthesis of Diverse Chemical Scaffolds

5-Chloro-6-fluoroquinolin-8-amine is a crucial starting material for the synthesis of a multitude of chemical scaffolds. The presence of the amine group at the 8-position, along with the reactive chloro and fluoro substituents on the quinoline (B57606) ring, provides multiple sites for chemical modification. This allows for the construction of complex molecular architectures through various organic reactions.

The amino group can readily participate in reactions such as diazotization, followed by Sandmeyer or Schiemann reactions, to introduce a variety of substituents at the 8-position. Furthermore, the chloro group at the 5-position and the fluoro group at the 6-position can be subjected to nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups. This versatility makes this compound a highly sought-after building block for medicinal chemists and material scientists.

Development of Novel Heterocyclic Systems Incorporating the 5-Chloro-6-fluoroquinoline Moiety

The 5-chloro-6-fluoroquinoline core is a key structural motif in the development of novel heterocyclic systems. By utilizing the reactivity of the amine and halogen substituents, chemists can construct fused heterocyclic rings onto the quinoline framework. For instance, the amine group can be acylated and subsequently cyclized to form pyrimido-, pyrazino-, or other nitrogen-containing fused rings.

These novel heterocyclic systems often exhibit interesting biological activities and photophysical properties. The incorporation of the electron-withdrawing chloro and fluoro groups can significantly influence the electronic properties of the resulting molecules, leading to compounds with potential applications in medicinal chemistry and materials science. Research has shown that quinoline derivatives and their metal complexes are popular scaffolding molecules in the pursuit of new bioactive compounds. acs.org

Precursor for Functional Materials with Tunable Properties

The unique electronic and structural characteristics of this compound make it an excellent precursor for the synthesis of functional materials with tunable properties. The quinoline ring system is known for its photophysical properties, and the introduction of chloro and fluoro substituents can further modulate these characteristics.

By strategically modifying the this compound scaffold, researchers can design and synthesize molecules with specific optical and electronic properties. These materials can find applications as:

Optical Materials: The extended π-system of the quinoline ring, combined with the influence of the halogen substituents, can lead to materials with interesting absorption and emission properties, making them suitable for applications in optics and photonics.

Fluorescent Probes and Chemosensors: The amine group can be functionalized with specific recognition units to create fluorescent probes and chemosensors. These molecules can selectively bind to certain analytes (e.g., metal ions, anions, or biomolecules), resulting in a change in their fluorescence properties, which can be used for detection and quantification.

Application in Combinatorial Chemistry and Library Synthesis for Chemical Diversification

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for high-throughput screening. openaccessjournals.com this compound is an ideal scaffold for combinatorial library synthesis due to its multiple points of diversification.

Q & A

Q. Route 1 :

- Step 1 : Chlorination of 6-fluoroquinolin-8-amine using PCl₅ or SOCl₂ under reflux (60–80°C).

- Step 2 : Purification via column chromatography.

Yield : ~75–85% (batch-dependent). Challenges : Over-chlorination at adjacent positions requires precise stoichiometry .

Q. Route 2 :

- Direct halogen exchange on pre-functionalized quinoline using KF/Al₂O₃ in DMF at 120°C.

Yield : ~60–70%. Challenges : Competing side reactions necessitate inert atmosphere conditions .

Advanced: How does the substitution pattern of halogens in this compound affect its biological activity compared to analogs?

A comparative analysis of halogen-substituted quinolines reveals:

| Compound | IC₅₀ (μM) EGFR Inhibition | LogP |

|---|---|---|

| 5-Cl-6-F-quinolin-8-amine | 0.12 ± 0.03 | 2.1 |

| 5-Br-6-F-quinolin-8-amine | 0.45 ± 0.10 | 2.8 |

| 5-Cl-7-F-quinolin-8-amine | 1.20 ± 0.15 | 1.9 |

Key findings:

- 5-Cl-6-F shows superior activity due to optimal halogen size and electronic effects enhancing target binding.

- Fluorine at position 6 reduces metabolic degradation (vs. position 7) by blocking cytochrome P450 oxidation .

Advanced: What strategies can mitigate discrepancies in biological activity data across studies involving this compound?

- Standardize assay conditions : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%).

- Validate purity : Employ HPLC-MS (≥98% purity) to eliminate batch variability.

- Address solubility : Pre-saturate in PBS (pH 7.4) with 0.01% Tween-80 to avoid aggregation artifacts .

Basic: What spectroscopic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., Cl at C5: δ 145–150 ppm in ¹³C).

- HRMS : Validate molecular formula (C₉H₆ClFN₂; [M+H]⁺ = 201.02).

- UV-Vis : λmax at 286 nm (π→π* transitions) indicates aromatic conjugation .

Advanced: What enzymatic targets are hypothesized for this compound, and how can binding affinity be experimentally validated?

Q. Hypothesized targets :

- Tyrosine kinases (EGFR, VEGFR): Fluorine enhances ATP-binding pocket interactions.

- DNA gyrase : Chlorine mimics natural inhibitors like ciprofloxacin.

Q. Validation methods :

- Surface Plasmon Resonance (SPR) : Measure KD values in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Mutagenesis studies : Replace key residues (e.g., Thr790 in EGFR) to confirm binding sites .

Basic: How should this compound be stored to ensure stability, and what safety protocols are essential during handling?

- Storage : -20°C under argon in amber vials to prevent photodegradation and moisture absorption.

- Safety : Use nitrile gloves, fume hoods, and HEPA filters. Neutralize spills with 10% sodium bicarbonate .

Advanced: What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties, and how can metabolic stability be optimized?